molecular formula C22H20ClN3O4 B173085 [5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid

[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid

Cat. No.: B173085
M. Wt: 425.9 g/mol
InChI Key: RONLONYAIBUEKT-IBGZPJMESA-N
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Description

Cp403700, (S)-1-{2-[(5-Chloro-1h-Indole-2-Carbonyl)-Amino]-3-Phenyl-Propionyl}-Azetidine-3-Carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indole, azetidine, and phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cp403700 involves multiple steps, starting with the preparation of key intermediates such as 5-chloroindole-2-carboxylic acid and its derivatives . The synthetic route typically includes:

Industrial Production Methods

Industrial production of Cp403700 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cp403700 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Cp403700 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cp403700 involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the indole moiety can interact with the glycine site of the NMDA receptor, influencing neurotransmission .

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

1-[(2S)-2-[(5-chloro-1H-indole-2-carbonyl)amino]-3-phenylpropanoyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C22H20ClN3O4/c23-16-6-7-17-14(9-16)10-18(24-17)20(27)25-19(8-13-4-2-1-3-5-13)21(28)26-11-15(12-26)22(29)30/h1-7,9-10,15,19,24H,8,11-12H2,(H,25,27)(H,29,30)/t19-/m0/s1

InChI Key

RONLONYAIBUEKT-IBGZPJMESA-N

SMILES

C1C(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

Isomeric SMILES

C1C(CN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

Canonical SMILES

C1C(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(=O)O

Synonyms

AcetaMide, N-(2-ethylphenyl)-2,2,2-trifluoro-

Origin of Product

United States

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